

Application Note: Immunohistochemical Analysis of JNK Pathway Inhibition by CC-401

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Compound of Interest

Compound Name: CC-401 dihydrochloride

Cat. No.: B1150315

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Audience: Researchers, scientists, and drug development professionals.

Introduction

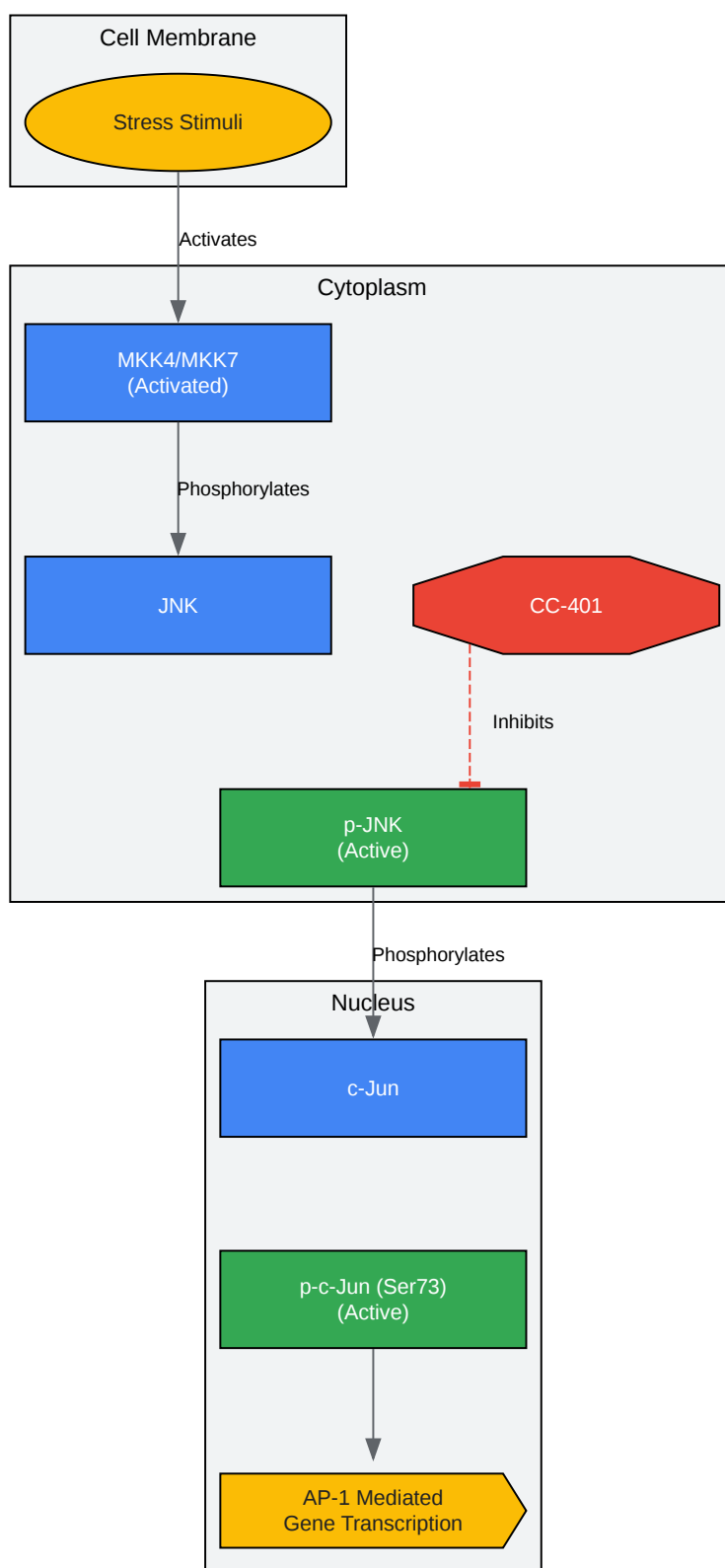
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family.[1] It is activated by various stress stimuli, including inflammatory cytokines and ultraviolet irradiation, and plays a key role in regulating gene expression, cell proliferation, and apoptosis.[1][2] A primary downstream event in this pathway is the phosphorylation of the transcription factor c-Jun at serines 63 and 73, which enhances the transcriptional activity of the Activator Protein-1 (AP-1) complex.[2][3] Dysregulation of the JNK pathway is implicated in numerous diseases, including cancer and inflammatory conditions.[3]

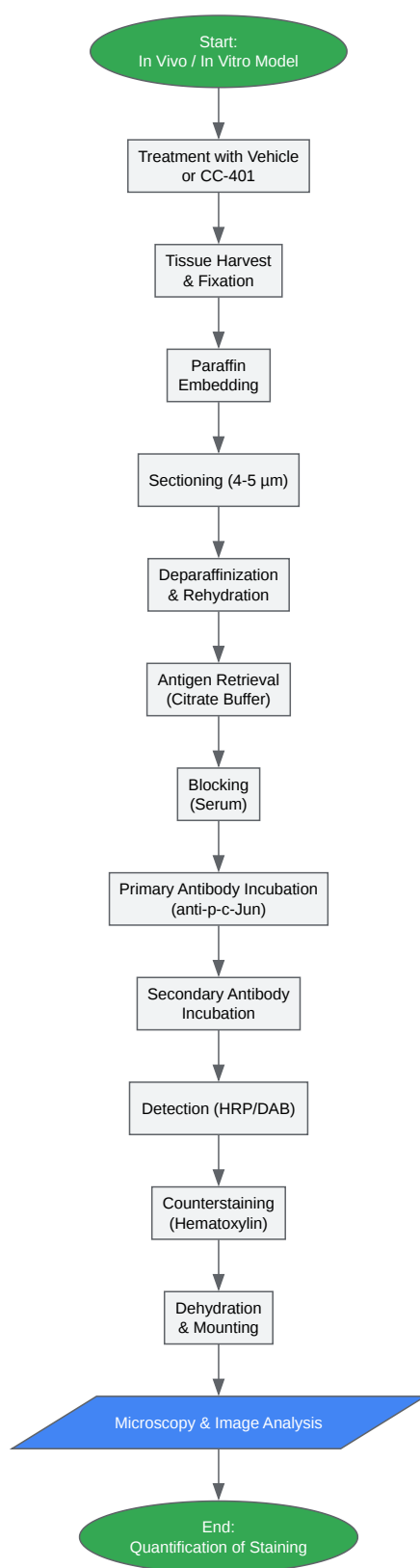
CC-401 is a potent, second-generation, ATP-competitive inhibitor that targets all three JNK isoforms (JNK1, JNK2, and JNK3).[2][4] By binding to the ATP-binding site of JNK, CC-401 effectively blocks the phosphorylation of its downstream targets, most notably c-Jun.[2][5] This inhibition of c-Jun phosphorylation leads to a decrease in AP-1 transcription factor activity.[2]

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of specific proteins within tissue sections. This application note provides a detailed protocol for using IHC to detect the pharmacodynamic effects of CC-401 by measuring the phosphorylation status of the JNK pathway target, c-Jun (specifically Phospho-c-Jun at Ser73), in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Signaling Pathway and Inhibitor Action

The diagram below illustrates the JNK signaling cascade and the mechanism of action for CC-401. Stress signals activate a kinase cascade leading to JNK phosphorylation. Activated JNK then phosphorylates c-Jun in the nucleus, leading to gene transcription. CC-401 directly inhibits JNK, preventing c-Jun phosphorylation.





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References

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